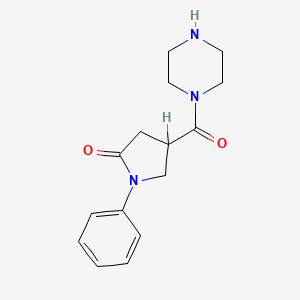

![molecular formula C23H19N3O5S B4618532 2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4618532.png)

2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Vue d'ensemble

Description

The compound belongs to a class of organic molecules featuring thiazolo[3,2-b][1,2,4]triazole ring systems. These molecules have garnered interest due to their potential biological activities and diverse chemical properties.

Synthesis Analysis

The synthesis of related thiazolo[3,2-b][1,2,4]triazole compounds involves various techniques, including condensation reactions and cyclization methods. For instance, synthesis of similar compounds has been achieved through the reaction of acetyl compounds with thiourea derivatives, followed by further reactions with aromatic aldehydes (Bhovi et al., 2010). Another method involves the intermolecular [3+2]-cycloaddition and decarboxylative routes (Xiao-fang et al., 2003).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like FT-IR, micro-Raman, and UV-Vis are commonly used to determine the molecular structure of such compounds. The molecular structure often features a planar thiazolo[3,2-b][1,2,4]triazole system and may include various intermolecular interactions, such as hydrogen bonding and C-H...π interactions (Gökce et al., 2014).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions due to their functional groups. For instance, they can undergo Michael addition reactions, showcasing their reactivity (Tozkoparan et al., 2001).

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound belongs to a class of molecules that include thiazolo[3,2-b]-1,2,4-triazole derivatives, which have been synthesized and tested for various biological activities. These compounds are synthesized through different synthetic routes, involving key steps like cyclization, Michael addition, and modifications of the thiazolo and triazole rings. These synthetic methodologies allow for the introduction of various substituents, which can significantly alter the biological activity of the compounds. The structural diversity and reactivity of these molecules make them a valuable scaffold for further pharmaceutical development (Tozkoparan et al., 2001).

Antimicrobial and Antioxidant Activities

Several studies have focused on the antimicrobial and antioxidant properties of thiazolo[3,2-b][1,2,4]triazole derivatives. Compounds within this class have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacterial strains. Additionally, some derivatives have been identified as potent antioxidant agents, indicating their potential for treating oxidative stress-related diseases. The antimicrobial and antioxidant activities are likely due to the structural features of the thiazolo[3,2-b][1,2,4]triazole core, which may interact with microbial enzymes or scavenge free radicals (Idrees et al., 2019).

Antitumor and Anticancer Properties

The antitumor and anticancer activities of thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated, with some compounds exhibiting significant efficacy against various cancer cell lines. These activities are attributed to the ability of these molecules to interfere with cellular proliferation mechanisms and induce apoptosis in cancer cells. The potential for these compounds to serve as leads for the development of new anticancer agents is highlighted by their selective toxicity towards cancer cells while sparing normal cells (Havrylyuk et al., 2010).

Enzyme Inhibition

Compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety have been studied for their enzyme inhibitory activities. Specifically, some derivatives have shown inhibitory effects on enzymes like α-glucosidase, which is relevant for the treatment of diabetes through the modulation of postprandial blood glucose levels. These findings suggest potential applications in the design of enzyme inhibitors for therapeutic use (Pillai et al., 2019).

Propriétés

IUPAC Name |

(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-12-14-7-5-6-8-15(14)31-19(12)21-24-23-26(25-21)22(27)18(32-23)11-13-9-16(28-2)20(30-4)17(10-13)29-3/h5-11H,1-4H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYSNKMBMGGWMD-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC(=C(C(=C5)OC)OC)OC)SC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C/C5=CC(=C(C(=C5)OC)OC)OC)/SC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

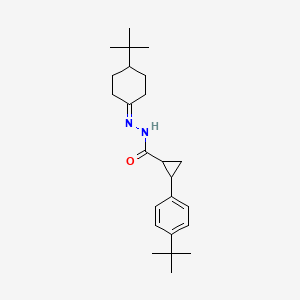

![3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4618449.png)

![methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4618455.png)

![2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4618467.png)

![2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)

![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4618477.png)

![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4618484.png)

![7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4618490.png)

![N-(2-bromophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4618491.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4618495.png)

![4-{[6-ethyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4618510.png)

![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4618524.png)

![methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4618544.png)